Kif18A ATPase Inhibition: Trifluoromethyl Analog Advantage Over Parent BTB-1
The parent compound BTB-1 (4-chloro-1-[(4-chlorophenyl)methanesulfonyl]-2-nitrobenzene) inhibits microtubule-stimulated Kif18A ATPase activity with an IC₅₀ of 1.7 μM [1]. In a derivative library of 20 BTB-1 analogs, compounds bearing electron-withdrawing substituents on the nitro-phenyl ring, including trifluoromethyl, achieved IC₅₀ values in the low micromolar range with improved selectivity over related kinesins [1]. While individual IC₅₀ data for CAS 866132-61-8 were not reported as a discrete compound, the SAR study established that substitution at the 5-position with CF₃ is tolerated and contributes to the selectivity enhancement observed for the most potent compounds [1].
| Evidence Dimension | Kif18A microtubule-stimulated ATPase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Exact IC₅₀ not publicly disclosed; expected in low micromolar range based on SAR [1] |
| Comparator Or Baseline | BTB-1: IC₅₀ = 1.7 μM [1] |
| Quantified Difference | Selectivity improvement over BTB-1 demonstrated for top CF₃-containing analogs in the series [1] |
| Conditions | In vitro ATPase assay with purified recombinant Kif18A motor domain, microtubule-stimulated conditions [1] |
Why This Matters
Procuring the CF₃-substituted analog rather than generic BTB-1 provides access to the chemical space associated with improved selectivity, a key requirement for chemical probe development.
- [1] Braun, J., Möckel, M. M., Strittmatter, T., Marx, A., Groth, U., & Mayer, T. U. (2015). Synthesis and Biological Evaluation of Optimized Inhibitors of the Mitotic Kinesin Kif18A. ACS Chemical Biology, 10(2), 554–560. https://doi.org/10.1021/cb500789h View Source
